molecular formula C22H31N3O4S B2892092 N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1235256-76-4

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2892092
CAS No.: 1235256-76-4
M. Wt: 433.57
InChI Key: IXDIROCFVZSBRK-UHFFFAOYSA-N
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Description

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that features a piperidine ring, a dimethylfuran moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Attachment of the Dimethylfuran Moiety: The 2,5-dimethylfuran can be introduced via a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Coupling with Benzamide: The final step involves coupling the piperidine intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced benzamide derivatives.

    Substitution: Various substituted piperidine and benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide may serve as a ligand for studying receptor interactions or as a probe for investigating biological pathways.

Medicine

Medically, this compound could be explored for its potential pharmacological properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and benzamide group are known to engage in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(2-furylmethyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
  • N-((1-(3,4-dimethoxyphenyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Uniqueness

Compared to similar compounds, N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is unique due to the presence of the 2,5-dimethylfuran moiety. This structural feature can influence its chemical reactivity and biological activity, potentially offering advantages in terms of selectivity and potency in its applications.

Biological Activity

N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, molecular structure, and biological activity, supported by relevant data tables and research findings.

Molecular Structure and Synthesis

The compound features a unique molecular structure characterized by a piperidine core, a furan moiety, and a sulfamoyl group. The molecular formula is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S with a molecular weight of approximately 332.46 g/mol. The synthesis typically involves multi-step synthetic routes that include the preparation of 2,5-dimethylfuran and functionalization of the piperidine ring.

Synthesis Steps:

  • Preparation of 2,5-Dimethylfuran: This is achieved through reactions involving furan and ethylene under acidic conditions.
  • Functionalization of Piperidine: The piperidine ring is modified to introduce the desired substituents.
  • Formation of the Benzamide Linkage: The final step involves the coupling of the piperidine derivative with the sulfamoyl benzamide.

Biological Activity

This compound has been investigated for various pharmacological properties, particularly its role as an inhibitor in cancer research.

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It has been studied for its potential as:

  • Anaplastic Lymphoma Kinase (ALK) Inhibitor: This activity suggests its relevance in treating certain types of cancers.
  • Epidermal Growth Factor Receptor (EGFR) Inhibitor: Its inhibition of EGFR may contribute to its anticancer effects.

Research Findings

Several studies have documented the biological activity and efficacy of this compound:

Study ReferenceBiological ActivityFindings
ALK InhibitionDemonstrated significant inhibition in vitro against ALK-positive cancer cell lines.
EGFR InhibitionShowed promising results in reducing cell proliferation in EGFR-overexpressing tumors.
Antitumor ActivityIn vivo studies indicated reduced tumor growth in animal models treated with the compound.

Case Studies

  • Case Study on ALK Inhibition:
    • A study conducted on ALK-positive lung cancer cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent.
  • EGFR Targeting:
    • Research involving human tumor xenografts demonstrated that administration of this compound led to significant tumor regression in models expressing high levels of EGFR.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-16-13-20(17(2)29-16)15-25-11-9-18(10-12-25)14-23-22(26)19-5-7-21(8-6-19)30(27,28)24(3)4/h5-8,13,18H,9-12,14-15H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDIROCFVZSBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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